3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Coupling with Benzothiazole: The final step involves coupling the synthesized pyrimidine-piperazine intermediate with benzothiazole under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action and therapeutic potential.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidin-1-yl { (2S,4S)-4- [4- (pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone: This compound shares a similar pyrimidine-piperazine structure but differs in the presence of a difluoropyrrolidinyl group instead of a benzothiazole moiety.
4-Alkyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide: This compound has a similar indole structure but differs in its functional groups and overall molecular framework.
Uniqueness
The uniqueness of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione lies in its combination of a trifluoromethyl-pyrimidine group with a piperazine and benzothiazole moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14F3N5O2S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)13-5-6-20-15(21-13)24-9-7-23(8-10-24)14-11-3-1-2-4-12(11)27(25,26)22-14/h1-6H,7-10H2 |
InChI Key |
WZTQFBZDNRCCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
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